M2698 belongs to a novel class of quinazoline carboxamides, which have been identified through a structure-enabled drug discovery program aimed at developing selective inhibitors for the treatment of various cancers. The compound is classified under small-molecule inhibitors and is recognized for its kinase selectivity and favorable pharmacokinetic properties .
The synthesis of MSC2363318A involves multiple steps typical of organic synthesis for quinazoline derivatives. The process begins with the formation of the quinazoline core, followed by the introduction of the carboxamide functional group. Key synthetic steps may include:
The detailed synthetic route has not been disclosed in public literature but follows standard organic synthesis protocols used in medicinal chemistry .
The molecular formula of MSC2363318A is C21H19ClF3N5O, and its structure features a quinazoline backbone with specific substituents that confer its inhibitory activity. The compound's structural characteristics include:
The three-dimensional structure can be analyzed using crystallography data, which helps in understanding its interaction with target proteins .
MSC2363318A primarily functions through competitive inhibition of p70S6K and Akt, affecting downstream signaling pathways involved in cell growth, proliferation, and survival. The mechanism involves:
In vitro studies have demonstrated that M2698 effectively reduces phosphorylation levels of key substrates associated with these kinases, providing evidence of its functional efficacy .
The mechanism by which MSC2363318A exerts its effects involves several key processes:
Studies have shown that M2698 not only inhibits tumor cell proliferation but also induces apoptosis in cancer cells driven by aberrant activation of the PI3K/Akt/mTOR pathway .
M2698 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent in clinical settings .
MSC2363318A has significant potential applications in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth. Its primary applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: